3-Azidoquinoline
CAS No.: 14213-02-6
Cat. No.: VC2357572
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14213-02-6 |
---|---|
Molecular Formula | C9H6N4 |
Molecular Weight | 170.17 g/mol |
IUPAC Name | 3-azidoquinoline |
Standard InChI | InChI=1S/C9H6N4/c10-13-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H |
Standard InChI Key | CFIHQMVJDWKMMI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C=N2)N=[N+]=[N-] |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)N=[N+]=[N-] |
Introduction
Chemical Structure and Properties
3-Azidoquinoline (C₉H₆N₄) features a bicyclic aromatic structure with an azido (-N₃) group at the 3-position of the quinoline ring system. The azido group, with its characteristic linear N=N⁺=N⁻ arrangement, contributes significant reactivity to the molecule while maintaining the aromatic properties of the quinoline scaffold.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 3-Azidoquinoline
The azido group significantly influences the compound's physical properties. Its three nitrogen atoms arranged linearly with formal charges (N=N⁺=N⁻) create a distinctive electronic distribution. This structural feature is responsible for the compound's high energy content and its characteristic reactivity in dipolar cycloaddition reactions.
Synthesis Methods
The synthesis of 3-azidoquinoline typically involves nucleophilic substitution at the 3-position of appropriately functionalized quinoline derivatives. Several synthetic pathways have been documented in the literature.
Nucleophilic Substitution Route
The most common synthetic approach involves the reaction of 3-haloquinolines with sodium azide:
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Starting with 3-chloroquinoline or 3-bromoquinoline
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Reaction with sodium azide (NaN₃) in DMF or other polar aprotic solvents
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Isolation and purification of the resulting 3-azidoquinoline
This method typically proceeds at moderate temperatures (0-25°C) and yields the desired product in good to excellent yields .
One-Pot Azidation-Cycloaddition
For certain applications, 3-azidoquinoline can be generated in situ and directly used in subsequent reactions without isolation. This approach is particularly valuable in click chemistry applications:
"One-pot azidation-cycloaddition procedures are described in the literature... This protocol afforded the desired product in modest 43% yield."
This methodology combines the azidation step with subsequent cycloaddition reactions, streamlining the synthetic process while avoiding the isolation of potentially sensitive azide intermediates.
Chemical Reactivity
The reactivity of 3-azidoquinoline is dominated by the azido functional group, which participates in several characteristic reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most significant reaction of 3-azidoquinoline is the copper(I)-catalyzed [3+2] cycloaddition with terminal alkynes, commonly known as click chemistry:
"3-Azidoquinoline-2,4(1H,3H)-diones afford, in copper(I)-catalyzed [3+2] cycloaddition reaction with terminal acetylenes, 1,4-disubstituted 1,2,3-triazoles in moderate to excellent yields."
While this specific reference addresses related 3-azidoquinoline-2,4(1H,3H)-diones, the reactivity principle applies to 3-azidoquinoline itself. This reaction forms 1,4-disubstituted 1,2,3-triazoles with high regioselectivity under mild conditions.
Reduction to 3-Aminoquinoline
Azido compounds can be reduced to corresponding amines through various methods:
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Staudinger reduction (using triphenylphosphine)
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Catalytic hydrogenation
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Metal/acid systems such as Zn/AcOH
These reduction pathways convert 3-azidoquinoline to 3-aminoquinoline, an important compound with diverse applications in pharmaceutical synthesis .
Applications in Research and Development
3-Azidoquinoline finds applications across multiple scientific disciplines, with particular significance in medicinal chemistry and materials science.
Pharmaceutical Applications
The azido functionality serves as a versatile handle for further derivatization in pharmaceutical research:
"3-Aminoquinoline (quinolin-3-amine) is a key compound in pharmaceutical synthesis, particularly for antimalarial and anticancer agents."
Since 3-azidoquinoline can be readily converted to 3-aminoquinoline, it represents an important intermediate in these synthetic pathways. The triazole products formed through click chemistry with 3-azidoquinoline may also possess biological activities worthy of exploration in drug discovery programs.
Bioorthogonal Chemistry
The azido group's selective reactivity makes 3-azidoquinoline valuable in bioorthogonal chemistry applications. The copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) allows for chemical modifications under physiological conditions without interfering with biological processes.
Materials Science
The formation of triazole linkages through click chemistry reactions of 3-azidoquinoline enables the development of specialized materials:
"3-Aminoquinoline is employed in the production of advanced materials, including polymers and coatings, which can improve durability and resistance to environmental factors."
The precursor relationship between 3-azidoquinoline and 3-aminoquinoline means that azide chemistry can be employed to create these materials with precisely controlled architectures.
Comparison with Related Compounds
Understanding 3-azidoquinoline in the context of related compounds provides valuable insights into its unique properties and applications.
Comparison with 3-Aminoquinoline
Table 2: Comparison of 3-Azidoquinoline and 3-Aminoquinoline
Comparison with Other Azido Compounds
The electronic effects of the quinoline ring system may modulate the reactivity of the azido group compared to simple aryl or alkyl azides. The adjacent nitrogen in the quinoline ring potentially influences the electron density within the azido group, affecting its reactivity in cycloaddition reactions.
"The role of the amino group in the excited-state dynamics of 3-aminoquinoline (3AQ) has been investigated by comparison with its synthetic derivative 3-(piperidin-1-yl)quinoline (3PQ)."
Analytical Applications
3-Azidoquinoline's spectroscopic properties make it valuable for certain analytical applications. The azido group provides distinctive spectroscopic signatures:
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Infrared spectroscopy: Characteristic strong absorption band at approximately 2120 cm⁻¹ for the asymmetric stretching of the azido group
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UV-visible spectroscopy: Absorption patterns influenced by both the quinoline system and the azido group
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Mass spectrometry: Characteristic fragmentation patterns, including nitrogen loss
These properties enable the tracking of 3-azidoquinoline in reaction mixtures and its use in analytical methods.
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